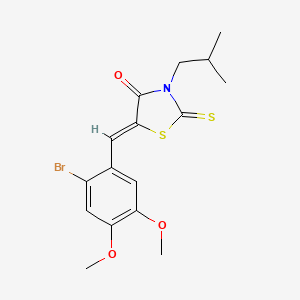![molecular formula C14H21FN2O2S B4756605 1-(2-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4756605.png)
1-(2-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide
描述
1-(2-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide, commonly known as F13714, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and is known for its ability to modulate the activity of certain receptors in the brain. In
作用机制
The mechanism of action of F13714 involves its ability to modulate the activity of the sigma-1 receptor and the dopamine D3 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling and protein folding. F13714 has been shown to bind to the sigma-1 receptor and modulate its activity, which can have various effects on cellular processes. The dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine signaling in the brain. F13714 has been shown to act as a partial agonist at the dopamine D3 receptor, which can modulate dopamine signaling.
Biochemical and Physiological Effects
F13714 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to have analgesic effects in animal models of pain, which may be related to its modulation of the sigma-1 receptor. It has also been shown to have anti-addictive effects in animal models of drug addiction, which may be related to its modulation of the dopamine D3 receptor. Additionally, F13714 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, which may be related to its modulation of various cellular processes.
实验室实验的优点和局限性
F13714 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical models, which has provided a wealth of information on its potential therapeutic applications. Additionally, F13714 has been shown to have a favorable safety profile in preclinical studies, which is important for the development of new drugs. However, one limitation of F13714 is that it has not yet been studied in clinical trials, so its potential therapeutic effects in humans are still unknown.
未来方向
There are several future directions for research on F13714. One area of research could be the development of new analogs of F13714 that have improved pharmacological properties. Another area of research could be the investigation of F13714's potential therapeutic effects in clinical trials. Additionally, further studies could be conducted to elucidate the mechanism of action of F13714 and its effects on various cellular processes. Finally, research could be conducted to investigate the potential of F13714 as a tool for studying the sigma-1 receptor and the dopamine D3 receptor.
科学研究应用
F13714 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to modulate the activity of certain receptors in the brain, specifically the sigma-1 receptor and the dopamine D3 receptor. These receptors are involved in various physiological and pathological processes, including pain, addiction, and neurodegenerative diseases. F13714 has been studied for its potential therapeutic effects in these areas.
属性
IUPAC Name |
1-(2-fluorophenyl)-N-(3-pyrrolidin-1-ylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2S/c15-14-7-2-1-6-13(14)12-20(18,19)16-8-5-11-17-9-3-4-10-17/h1-2,6-7,16H,3-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFFUVCPKZNPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNS(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



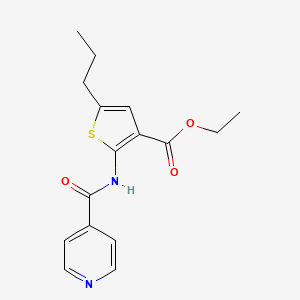
![ethyl 2-{[2-cyano-3-(2,4-diethoxyphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4756537.png)
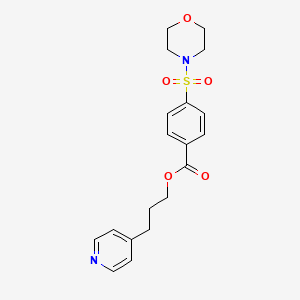
![7-(4-fluorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4756546.png)
![1-(4-fluorophenyl)-N-{2-[methyl(phenyl)amino]ethyl}methanesulfonamide](/img/structure/B4756556.png)
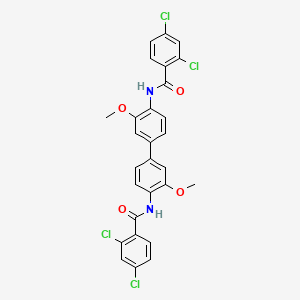
![5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4756570.png)
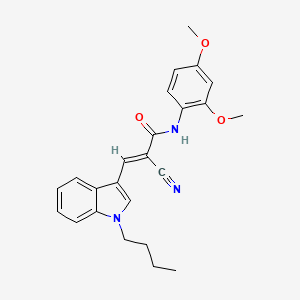
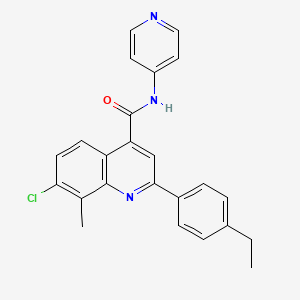
![7-tert-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4756584.png)

![N-(4-fluoro-2-methylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4756595.png)
![2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B4756626.png)
